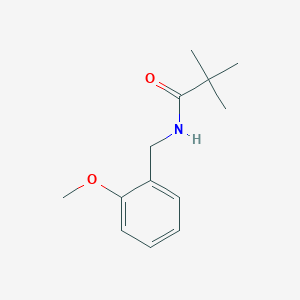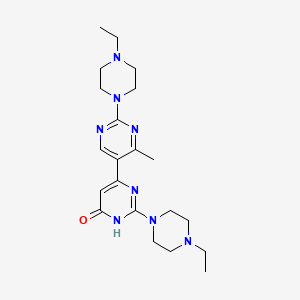
N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine, also known as NPS 2143, is a selective calcium-sensing receptor (CaSR) antagonist. The CaSR plays a crucial role in the regulation of calcium homeostasis and bone metabolism. NPS 2143 has been widely studied for its potential therapeutic applications in various diseases, including osteoporosis, hyperparathyroidism, and cancer.
Mechanism of Action
N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 2143 acts as a selective antagonist of the CaSR, which is a G protein-coupled receptor that plays a crucial role in the regulation of calcium homeostasis and bone metabolism. The CaSR is expressed in various tissues, including the parathyroid gland, kidney, and bone. N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 2143 binds to the CaSR and inhibits its activation by extracellular calcium. This leads to a decrease in parathyroid hormone secretion and an increase in urinary calcium excretion, which helps to maintain calcium homeostasis.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 2143 has been shown to have several biochemical and physiological effects. It has been shown to decrease parathyroid hormone secretion and increase urinary calcium excretion, which helps to maintain calcium homeostasis. N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 2143 has also been shown to inhibit bone resorption and increase bone mass in animal models of osteoporosis. Additionally, N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 2143 has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 2143 has several advantages and limitations for lab experiments. One advantage is its selectivity for the CaSR, which allows for specific targeting of this receptor. Additionally, N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 2143 has been shown to have low toxicity in animal studies. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 2143 has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 2143. One direction is to further explore its potential therapeutic applications in various diseases, including osteoporosis, hyperparathyroidism, and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 2143 and its effects on calcium homeostasis and bone metabolism. Finally, there is a need for the development of more effective formulations of N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 2143 that can improve its solubility and half-life.
Synthesis Methods
The synthesis of N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 2143 involves a multi-step process, starting from commercially available starting materials. The first step involves the condensation of 2-nitrobenzaldehyde with 1-naphthylamine to form 2-nitro-N-(1-naphthyl)benzamide. This intermediate is then reduced to N-(1-naphthyl)benzamide, which is further reacted with 4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine to form N-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-N-(1-naphthyl)benzamide. Finally, this intermediate is reacted with guanidine hydrochloride to yield N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 2143.
Scientific Research Applications
N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 2143 has been extensively studied in various scientific fields, including pharmacology, biochemistry, and physiology. It has been shown to have potential therapeutic applications in the treatment of several diseases, including osteoporosis, hyperparathyroidism, and cancer. N-1-naphthyl-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 2143 has also been studied for its role in regulating calcium homeostasis and bone metabolism.
properties
IUPAC Name |
1-naphthalen-1-yl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-6-13-11-16(24)22-18(20-13)23-17(19)21-15-10-5-8-12-7-3-4-9-14(12)15/h3-5,7-11H,2,6H2,1H3,(H4,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHACKLVJHQAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-(2,2,2-trifluoroethyl)-2-pyridinamine](/img/structure/B6053524.png)
![N-(2-chlorophenyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6053526.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6053539.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6053547.png)
![[4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B6053551.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B6053558.png)
![N-(5-isoxazolylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6053565.png)
![6-bromo-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6053567.png)
![2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6053580.png)

![1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)

